molecular formula C10H10FN3O4S2 B2607391 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094494-49-0

3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride

Cat. No.: B2607391
CAS No.: 2094494-49-0
M. Wt: 319.33
InChI Key: VRCBLBIJMODVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound that features a pyrazole ring, a sulfonamide group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves the reaction of 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzenesulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while hydrolysis can produce the corresponding sulfonic acid .

Scientific Research Applications

3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzenesulfonyl chloride
  • 3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzenesulfonic acid
  • 1-methyl-3-(sulfamoyl)pyrazole

Uniqueness

3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the presence of both a sulfonamide and a sulfonyl fluoride groupThe compound’s ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

3-[(1-methylpyrazol-3-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O4S2/c1-14-6-5-10(12-14)13-20(17,18)9-4-2-3-8(7-9)19(11,15)16/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCBLBIJMODVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.